5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole
CAS No.: 648427-06-9
Cat. No.: VC7920092
Molecular Formula: C12H8Cl2FN3O2
Molecular Weight: 316.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648427-06-9 |
|---|---|
| Molecular Formula | C12H8Cl2FN3O2 |
| Molecular Weight | 316.11 g/mol |
| IUPAC Name | [(E)-(2-chloro-6-fluorophenyl)methylideneamino] 5-chloro-1-methylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H8Cl2FN3O2/c1-18-11(14)8(5-16-18)12(19)20-17-6-7-9(13)3-2-4-10(7)15/h2-6H,1H3/b17-6+ |
| Standard InChI Key | XYOIQVFIIOULAH-UBKPWBPPSA-N |
| Isomeric SMILES | CN1C(=C(C=N1)C(=O)O/N=C/C2=C(C=CC=C2Cl)F)Cl |
| SMILES | CN1C(=C(C=N1)C(=O)ON=CC2=C(C=CC=C2Cl)F)Cl |
| Canonical SMILES | CN1C(=C(C=N1)C(=O)ON=CC2=C(C=CC=C2Cl)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound is characterized by a pyrazole core substituted with chlorine, methyl, and carbamate-linked benzaldoxime functional groups. Its systematic IUPAC name, [(E)-(2-chloro-6-fluorophenyl)methylideneamino] 5-chloro-1-methylpyrazole-4-carboxylate, reflects its stereospecific configuration and substituent arrangement . Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 648427-06-9 |
| Molecular Formula | C₁₂H₈Cl₂FN₃O₂ |
| Molecular Weight | 316.11 g/mol |
| SMILES Notation | CN1C(=C(C=N1)C(=O)ON=CC2=C(C=CC=C2Cl)F)Cl |
| InChI Key | XYOIQVFIIOULAH-UBKPWBPPSA-N |
The E-configuration of the benzaldoxime moiety is critical for its reactivity and intermolecular interactions .
Synthesis and Production
Reaction Pathway
Industrial synthesis involves a multi-step process starting with 2-chloro-6-fluorobenzaldoxime (CAS 443-33-4), a precursor synthesized via condensation of 2-chloro-6-fluorobenzaldehyde with hydroxylamine . Key steps include:
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Carbamate Formation: The benzaldoxime reacts with phosgene or a derivative to form an isocyanate intermediate, which is subsequently coupled with 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
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Cyclization and Purification: Continuous flow reactors optimize reaction efficiency, achieving yields >75% under controlled conditions (70–90°C, inert atmosphere).
Challenges in Scale-Up
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Byproduct Formation: Competing reactions at the pyrazole N1 position necessitate precise stoichiometric ratios.
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) are required to isolate the E-isomer from Z-configuration byproducts.
Structural and Spectroscopic Characterization
X-ray Crystallography
No crystal structure has been reported, but analogous pyrazole-carbamates exhibit planar geometries with dihedral angles <10° between the pyrazole and benzene rings .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low in water (<0.1 mg/mL); soluble in DMSO, DMF |
| Melting Point | Estimated 180–185°C (decomposes) |
| Stability | Hydrolytically sensitive; store under argon at −20°C |
The electron-withdrawing chloro and fluoro substituents enhance thermal stability but reduce solubility in polar solvents .
Comparative Analysis with Analogous Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| 5-Chloro-1-methylpyrazole-4-carbonyl chloride | Replaces oxime with Cl | Higher reactivity, lower stability |
| 2-Chloro-6-fluorobenzaldehyde oxime | Precursor; lacks pyrazole core | Limited biological activity |
The hybrid pyrazole-oxime architecture uniquely balances reactivity and stability .
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